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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)acetamide

Cat. No.: B093306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
Hydroxyethyl)acetamide (CAS No. 142-26-7), a chemical intermediate with applications in
various industrial and research fields. The document details nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental
protocols. This information is crucial for the verification of its chemical structure and purity.

Chemical Structure and Properties

e |[UPAC Name: N-(2-Hydroxyethyl)acetamide
e Molecular Formula: CaHoNO:2
e Molecular Weight: 103.12 g/mol

o Synonyms: Acetylcolamine, N-Acetylethanolamine, 2-Acetamidoethanol

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for N-(2-
Hydroxyethyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR Spectral Data

The *H NMR spectrum of N-(2-Hydroxyethyl)acetamide in chloroform-d (CDCls) exhibits
distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.49 Broad Singlet 1H Amide (N-H)
~4.98 Singlet 1H Hydroxyl (O-H)
~3.66 Triplet 2H Methylene (-CH2-OH)
~3.35 Triplet 2H Methylene (-NH-CH2-)
~1.99 Singlet 3H Methyl (CHs-C=0)

Data sourced from ChemicalBook.[1]
13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (6, ppm) Assighment

~172.8 Carbonyl (C=0)
~61.9 Methylene (-CH2-OH)
~42.3 Methylene (-NH-CH2-)
~22.8 Methyl (CH3-C=0)

Note: Specific experimental data for the 3C NMR spectrum is limited in publicly available
resources. The presented data is a representative spectrum.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Wavenumber (cm—?) Intensity Assignment

O-H stretch (alcohol) and N-H

~3300 Strong, Broad stretch (amide)

~2940 Medium C-H stretch (aliphatic)

~1640 Strong C=0 stretch (amide I)

~1560 Strong N-H bend (amide II)

~1060 Strong C-O stretch (primary alcohol)

Data interpretation based on typical IR absorption frequencies. A scan of the original hardcopy
spectrum is available on the NIST WebBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of N-(2-Hydroxyethyl)acetamide is
available on the NIST WebBook.[2][3]

mlz Relative Intensity (%) Assignment
103 ~5 [M]* (Molecular ion)
72 ~10 [M - CH20H]*
[CH3CONH2]* or
60 ~100
rearrangement product
44 ~85 [CH2=NH-CH2]*
43 ~70 [CHsCOJ*
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Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz, 400 MHz, or higher).

Sample Preparation: Approximately 5-10 mg of N-(2-Hydroxyethyl)acetamide is dissolved
in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), containing a small
amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred
to a 5 mm NMR tube.

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is
shimmed to achieve homogeneity. For tH NMR, a standard pulse sequence is used. For 13C
NMR, a proton-decoupled pulse sequence is typically employed.

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier
transformation. Phase and baseline corrections are applied to the resulting spectrum. The
chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample like N-(2-Hydroxyethyl)acetamide, the neat liquid

can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample

directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty sample holder or ATR crystal is
recorded. The spectrum of the sample is then acquired over a typical range of 4000 to 400
cm~1, The instrument's software automatically subtracts the background from the sample
spectrum.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer equipped with an Electron lonization (EIl) source.
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o Sample Introduction: A small amount of the sample is introduced into the high vacuum of the
mass spectrometer, where it is vaporized.

« lonization: The vaporized sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion as a function of its m/z ratio.

Visualizations
Figure 1. Chemical Structure of N-(2-Hydroxyethyl)acetamide

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b093306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

E\l-(2-Hydroxyethyl)acetamide Sample

[ Dissolve in CDCls with TMS Grepare Neat Film or on ATFD Introduce into High Vacuum)

Sample Pr paratlon /
CH and 13C NMR Spectroscopa [FTIR Spectroscopa [EI Mass Spectrometra

/ Data Acquiiition \

[Spectral Processing & Interpretatior) Gunctional Group Identification Gragmentation Pattern Analysis)

=/

Data Anilysis

Figure 2. General Spectroscopic Analysis Workflow
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Figure 2. General Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Acetylaminoethanol(142-26-7) 1H NMR [m.chemicalbook.com]

2. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

3. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of N-(2-Hydroxyethyl)acetamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093306#spectroscopic-data-of-n-2-hydroxyethyl-
acetamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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